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dibutyl(diethyl)azanium;hydroxide

Cat. No.: B13783870
CAS No.: 63957-49-3
M. Wt: 203.36 g/mol
InChI Key: PZDARDIDPSRLMQ-UHFFFAOYSA-M
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Description

Contextual Significance of Quaternary Ammonium (B1175870) Hydroxides in Organic and Inorganic Chemistry

Quaternary ammonium hydroxides serve as powerful organic bases and find extensive use as catalysts, surfactants, and structure-directing agents. In organic synthesis, they are instrumental as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. wikipedia.orgwikipedia.org Their utility also extends to a range of base-mediated reactions, including eliminations, alkylations, and condensations.

In inorganic chemistry, these compounds are employed in the synthesis of zeolites and other porous materials, where the quaternary ammonium cation acts as a template or structure-directing agent. rsc.org Their ability to provide a soluble source of hydroxide (B78521) ions in non-aqueous solvents makes them valuable reagents in various inorganic transformations.

Evolution of Dibutyl(diethyl)azanium;hydroxide within Quaternary Ammonium Chemistry

The development of quaternary ammonium compounds dates back to the early 20th century, with initial investigations focusing on their biological activity. proquimia.comenvironex.net.au The first generation of these compounds, such as alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), was developed in 1935. proquimia.com Subsequent generations saw modifications to the alkyl groups to enhance their properties. proquimia.com The synthesis of asymmetrically substituted quaternary ammonium salts, including those with different alkyl groups like dibutyl(diethyl)azanium, represents a further evolution in this field, aiming to fine-tune the steric and electronic properties of the cation for specific applications.

Scope and Research Trajectories for Alkyl(aryl)azanium Hydroxides

Current research on alkyl(aryl)azanium hydroxides is multifaceted, with significant efforts directed towards the development of novel chiral quaternary ammonium salts for asymmetric catalysis. nih.govacs.orgacs.org These catalysts are crucial for the enantioselective synthesis of pharmaceuticals and other biologically active molecules. The design of catalysts with specific steric and electronic properties, often guided by computational modeling, is a key area of investigation. chemicalbook.com

Future research is likely to focus on the development of more sustainable and efficient catalytic systems. This includes the use of quaternary ammonium hydroxides in environmentally benign solvent systems and their immobilization on solid supports for easier recovery and recycling. Furthermore, the exploration of new applications for these compounds in materials science and nanotechnology continues to be a promising avenue of research. ca.gov The use of quaternary ammonium compounds in the formation of nanoparticles and as components of advanced materials is an area of growing interest.

Physicochemical Properties

The specific physicochemical properties of this compound are not extensively documented in publicly available literature. However, by examining related tetraalkylammonium hydroxides, we can infer some of its likely characteristics. These compounds are generally colorless to yellowish liquids or solids, soluble in water, and possess a strong, ammonia-like odor. chemicalbook.com

Table 1: Physicochemical Properties of Related Tetraalkylammonium Hydroxides

PropertyTetramethylammonium (B1211777) HydroxideTetrapropylammonium (B79313) Hydroxide
Molecular Formula C4H13NOC12H29NO
Molecular Weight 91.15 g/mol 203.36 g/mol
Appearance Colorless to yellow liquidNot specified
Odor Strong ammonia-likeNot specified
Solubility in Water SolubleNot specified
Stability Stable, but flammable and incompatible with strong oxidizing agents and acids.Not specified

Data for Tetramethylammonium Hydroxide sourced from chemicalbook.com. Data for Tetrapropylammonium Hydroxide sourced from nih.gov. It is important to note that this table presents data for related compounds and the properties of this compound may vary.

Detailed Research Findings

While specific research studies focusing solely on this compound are scarce, the broader class of tetraalkylammonium hydroxides has been the subject of extensive investigation. Research has demonstrated their effectiveness as strong bases and catalysts in a variety of organic reactions. For example, tetrabutylammonium (B224687) hydroxide has been shown to be a highly efficient catalyst for the acylation of alcohols and phenols.

The primary research focus in recent years has been on the development of chiral quaternary ammonium salts for asymmetric phase-transfer catalysis. These catalysts, which possess a chiral center within the cation, are capable of inducing stereoselectivity in a wide range of chemical transformations, leading to the formation of enantiomerically enriched products. The design of these catalysts often involves the introduction of bulky and sterically demanding groups around the nitrogen center to create a well-defined chiral environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H29NO B13783870 dibutyl(diethyl)azanium;hydroxide CAS No. 63957-49-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

63957-49-3

Molecular Formula

C12H29NO

Molecular Weight

203.36 g/mol

IUPAC Name

dibutyl(diethyl)azanium;hydroxide

InChI

InChI=1S/C12H28N.H2O/c1-5-9-11-13(7-3,8-4)12-10-6-2;/h5-12H2,1-4H3;1H2/q+1;/p-1

InChI Key

PZDARDIDPSRLMQ-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CC)(CC)CCCC.[OH-]

Origin of Product

United States

Synthetic Methodologies for Dibutyl Diethyl Azanium;hydroxide and Analogues

Alkylation Approaches to Quaternary Azanium Precursors

The formation of the quaternary azanium cation, in this case, dibutyl(diethyl)azanium, is achieved by the alkylation of a tertiary amine. This classic transformation is known as the Menshutkin reaction, where a tertiary amine reacts with an alkyl halide to form a quaternary ammonium (B1175870) salt. wikipedia.orgscienceinfo.com For an asymmetric cation like dibutyl(diethyl)azanium, the synthesis can be approached through different alkylation sequences.

The synthesis of the precursor, dibutyl(diethyl)azanium halide, can start from either N,N-dibutylethylamine, which is then ethylated, or N,N-diethylbutylamine, which is subsequently butylated. The choice of pathway may depend on the availability and reactivity of the starting amines and alkylating agents.

One-Pot Synthesis Strategies

One-pot synthesis offers an efficient route to quaternary ammonium salts by combining all reactants in a single vessel. ed.gov For dibutyl(diethyl)azanium halide, this would involve reacting a suitable tertiary amine with an alkyl halide. For instance, a one-pot method could involve the reaction of N,N-diethylbutylamine with butyl bromide. These reactions are often performed in the presence of a suitable solvent and may be heated to achieve a reasonable reaction rate. researchgate.net The simplicity of this approach, minimizing intermediate isolation and purification steps, makes it an attractive option for synthesizing various quaternary ammonium salts. ed.govresearchgate.net

Multi-Step Alkylation Sequences

A multi-step approach allows for more controlled synthesis of asymmetric quaternary ammonium salts. nih.gov For dibutyl(diethyl)azanium halide, a potential multi-step sequence would begin with the synthesis of a tertiary amine precursor. For example, diethylamine (B46881) could be reacted with one equivalent of a butyl halide to form N,N-diethylbutylamine. After purification, this intermediate tertiary amine would then be reacted with a second butyl halide in a separate step to yield the desired dibutyl(diethyl)azanium halide. This stepwise process provides greater control over the final product's structure, which is particularly important when synthesizing complex or asymmetric quaternary ammonium salts. nih.gov

The synthesis of the quaternary ammonium salt precursor is a bimolecular nucleophilic substitution (SN2) reaction. nih.gov The reaction involves the nucleophilic attack of the tertiary amine on the electrophilic carbon of the alkyl halide, leading to the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-halide bond. nih.gov

Role of Solvent Systems and Reaction Conditions in Alkylation Efficiency

The efficiency of the Menshutkin reaction is significantly influenced by the solvent system and other reaction conditions such as temperature and the nature of the alkyl halide. wikipedia.orgnih.gov

Solvent Effects: Polar solvents are known to accelerate the rate of the Menshutkin reaction because they stabilize the polar transition state and the resulting ionic products. researchgate.netresearchgate.net Experimental and computational studies have demonstrated that the activation energy of the reaction decreases with increasing solvent polarity. researchgate.net For example, the reaction between triethylamine (B128534) and ethyl iodide shows a dramatic rate increase as the solvent is changed from non-polar (like cyclohexane) to polar (like water). nih.govmiami.edu The reaction can be endothermic in a non-polar solvent like benzene (B151609) and become exothermic in a highly polar solvent like water. researchgate.net

Interactive Table: Effect of Solvent on Reaction Energetics

Solvent Dielectric Constant (ε) Activation Free Energy (ΔG‡, kcal/mol)
Cyclohexane 2.02 26.6
Benzene 2.28 25.1
THF 7.58 22.8
Methanol 32.7 20.3
Acetonitrile (B52724) 37.5 19.8
Water 80.1 19.4

Data derived from studies on the reaction of triethylamine and ethyl iodide and serve as a representative example. nih.govresearchgate.net

Nature of Alkyl Halide: The reactivity of the alkylating agent follows the order: alkyl iodides > alkyl bromides > alkyl chlorides. wikipedia.org This trend is consistent with the leaving group ability of the halides in SN2 reactions.

Temperature: Like most chemical reactions, the rate of quaternization increases with temperature. However, elevated temperatures can also lead to side reactions, such as the Hofmann elimination, especially once the hydroxide (B78521) form is generated. libretexts.org

Anion Exchange Techniques for Hydroxide Formation

Once the quaternary ammonium halide (e.g., dibutyl(diethyl)azanium bromide) has been synthesized and purified, the next step is to replace the halide anion with a hydroxide anion. This is a critical step as the properties and applications of quaternary ammonium compounds are highly dependent on the counter-ion.

Ion Exchange Resin Applications

A widely used method for preparing quaternary ammonium hydroxides is through the use of anion exchange resins. google.comgoogle.com This technique involves passing a solution of the quaternary ammonium halide through a column packed with a strong base anion exchange resin that has been pre-treated to be in the hydroxide (OH⁻) form. researchgate.net

The resin, typically a cross-linked polystyrene with quaternary ammonium functional groups (e.g., trimethylammonium or dimethylethanolammonium), captures the halide ions from the solution and releases hydroxide ions in their place. huayuecorp.comwanxichem.com This process is an equilibrium-driven reaction, and its efficiency depends on factors such as the concentration of the salt solution, the flow rate, the temperature, and the capacity of the resin. researchgate.net Resins like Amberlite IRA-402 are commonly employed for this purpose. mdpi.com The key advantage of this method is the ability to produce high-purity quaternary ammonium hydroxide solutions, as the by-product (the resin-bound halide) is easily separated. google.comresearchgate.net The resin can also be regenerated for reuse by washing with a strong base solution, such as sodium hydroxide. huayuecorp.com

Electrochemical Conversion Methods

An alternative and increasingly explored method for synthesizing quaternary ammonium hydroxides is through electrochemical conversion. google.com This process typically involves the electrolysis of a quaternary ammonium salt solution in an electrolytic cell, often divided into anode and cathode compartments by a cation exchange membrane. google.com

In this setup, an aqueous solution of the quaternary ammonium halide is introduced into the anode compartment. Under an applied electric potential, the quaternary ammonium cations migrate across the cation exchange membrane into the cathode compartment, where water is reduced at the cathode to produce hydroxide ions and hydrogen gas. The combination of the migrated cations and the newly formed hydroxide ions yields the desired quaternary ammonium hydroxide solution. This method can offer a continuous and reagent-free approach to QAH synthesis. google.comacs.org

Precipitation and Separation Strategies for Hydroxide Salts

The isolation and purification of quaternary ammonium hydroxides, such as dibutyl(diethyl)azanium;hydroxide, rely on carefully selected precipitation and separation strategies. These methods are crucial for removing byproducts and achieving the desired purity of the final hydroxide salt solution.

One common approach involves the reaction of a quaternary ammonium halide with a metal hydroxide, often in a solvent where the resulting metal halide is insoluble. google.com For instance, reacting a quaternary ammonium chloride with potassium hydroxide in an aminoalcohol solvent can lead to the precipitation of potassium chloride, which can then be removed by filtration. google.com The choice of solvent is critical to ensure the precipitation of the inorganic salt while keeping the quaternary ammonium hydroxide in solution. google.com

Another precipitation technique involves the use of periodide complexes. usda.gov Quaternary ammonium compounds can be precipitated as periodide complexes in an acidic medium, which allows for their separation from other components in a mixture. usda.gov

Liquid-liquid extraction is another powerful separation technique. nih.gov This method can be used to selectively separate hydroxide ions from aqueous solutions. nih.gov By using weak hydroxy acids in an organic solvent, hydroxide ions can be transferred from an aqueous phase to the organic phase. nih.gov The hydroxide can then be recovered by stripping the organic phase with water. nih.gov This "pseudohydroxide extraction" shows good selectivity for hydroxide over other anions like nitrate (B79036) and chloride. nih.gov

Separatory funnels are commonly used for liquid-liquid extractions to separate compounds based on their differential solubility in two immiscible liquid phases, such as an organic solvent and an aqueous solution. slchemtech.com The process often involves adjusting the pH to convert a species into a form that is more soluble in one of the phases. slchemtech.comresearchgate.net For instance, a water-insoluble organic base can be protonated with an acid to become water-soluble and move from the organic to the aqueous layer. slchemtech.com

The following table summarizes various precipitation and separation strategies applicable to the purification of quaternary ammonium hydroxides.

Strategy Description Key Principles Typical Application
Salt Metathesis and Precipitation Reaction of a quaternary ammonium halide with a metal hydroxide (e.g., KOH) in a suitable solvent to precipitate the resulting inorganic salt (e.g., KCl). google.comDifferential solubility of the inorganic salt and the quaternary ammonium hydroxide in the chosen solvent. google.comgoogle.comRemoval of halide ions from the reaction mixture to yield a solution of the quaternary ammonium hydroxide. google.com
Periodide Complex Precipitation Precipitation of quaternary ammonium compounds as their periodide complexes from an acidic solution. usda.govFormation of insoluble complexes between the quaternary ammonium cation and the periodide ion. usda.govQuantitative analysis and separation of quaternary ammonium compounds from complex mixtures. usda.gov
Liquid-Liquid Extraction Selective transfer of hydroxide ions from an aqueous phase to an organic phase containing a weak hydroxy acid extractant. nih.govCation exchange process where the hydroxy acid is deprotonated, followed by hydrolysis to release the hydroxide. nih.govRecovery and purification of hydroxide from alkaline solutions, with high selectivity over other anions. nih.gov
Chromatography Separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase. science.govDifferences in polarity, size, or charge of the compounds. science.govPurification of quaternary ammonium compounds and removal of impurities. science.gov

Catalytic Aspects in the Preparation of this compound

Catalysis plays a significant role in the synthesis of this compound, both in the formation of the precursor quaternary ammonium salt and in the final conversion to the hydroxide.

The initial step, the quaternization of a tertiary amine (e.g., diethylbutylamine) with an alkyl halide (e.g., butyl halide) to form the dibutyl(diethyl)azanium halide, can be influenced by catalysts. While often a direct reaction, the conditions can be optimized. For related syntheses, such as the production of p-aminodiphenylamine, alkali catalysts are used in the condensation reaction. patsnap.com In other contexts, like the synthesis of dibutyl ether from 1-butanol, sulfuric acid is used as a catalyst to drive the reaction. youtube.com

The conversion of the quaternary ammonium halide to the corresponding hydroxide is frequently achieved through methods that can be considered catalytic in a broader sense or involve catalytic systems.

Ion Exchange Resins: A widely used method is the treatment of a quaternary ammonium salt solution with a strong basic anion exchange resin in the hydroxide form. google.comresearchgate.net The halide ions in the solution are exchanged for the hydroxide ions on the resin, yielding a solution of the quaternary ammonium hydroxide. google.comresearchgate.net The resin can be regenerated and reused, making the process cost-effective and environmentally friendly. google.comresearchgate.net

Electrolysis and Electrodialysis: Electrochemical methods provide a clean route to quaternary ammonium hydroxides. In an electrolytic cell, an aqueous solution of the quaternary ammonium salt is subjected to electrolysis. google.comscispace.com This process can be performed in a diaphragm or multi-chamber electrodialysis device. scispace.comscispace.com The quaternary ammonium cations migrate to the cathode compartment where they combine with hydroxide ions generated from the electrolysis of water, while the halide anions are removed at the anode. scispace.com This method can produce high-purity aqueous solutions of tetraalkylammonium hydroxides. google.com

Phase Transfer Catalysis: Quaternary ammonium salts themselves are well-known phase transfer catalysts. phasetransfercatalysis.com While not directly a method for their synthesis, the principles of phase transfer catalysis are relevant. In some synthetic procedures involving quaternary ammonium compounds, their ability to transfer reagents between immiscible phases is exploited. researchgate.net

The following table outlines catalytic approaches relevant to the preparation of quaternary ammonium hydroxides.

Catalytic Approach Description Mechanism Advantages
Ion Exchange Resin Passing a solution of the quaternary ammonium halide through a column packed with a strong basic anion exchange resin in the OH⁻ form. google.comresearchgate.netThe halide ions are exchanged for hydroxide ions bound to the resin. google.comresearchgate.netSimple process, reusable resin, and can produce high-purity product. google.comresearchgate.net
Electrolysis/Electrodialysis Using an electric potential to drive the separation of ions and the formation of the hydroxide in an electrolytic cell. google.comscispace.comCations migrate to the cathode to combine with electrochemically generated OH⁻ ions. scispace.comHigh purity, no chemical reagents added for the conversion step. google.com
Alkali Catalysis (in precursor synthesis) Use of an alkali catalyst, such as KOH, in the synthesis of precursors to the final amine. patsnap.comThe alkali catalyst facilitates condensation reactions. patsnap.comCan improve reaction efficiency and yield of intermediates. patsnap.comgoogle.com

Mechanistic Investigations of Dibutyl Diethyl Azanium;hydroxide Reactivity

Role as a Strong Organic Base in Chemical Transformations

The chemical behavior of dibutyl(diethyl)azanium;hydroxide (B78521) is largely defined by its character as a strong base. The large tetraalkylammonium cation and the hydroxide anion exist as a distinct ion pair, which influences its solubility and reactivity in different media. In non-polar organic solvents, the hydroxide ion is poorly solvated, leading to enhanced basicity and nucleophilicity compared to inorganic bases like sodium hydroxide.

As a potent base, dibutyl(diethyl)azanium;hydroxide can catalyze a range of reactions that are initiated by the abstraction of a proton. These include, but are not limited to, aldol (B89426) and Claisen condensations, alkylations, and various cyclization reactions. The large organic cation helps to solubilize the base in organic reaction media, facilitating homogeneous reaction conditions. The "naked" hydroxide ion, being less encumbered by a hydration shell, exhibits heightened reactivity.

For instance, in aldol-type condensations, the hydroxide ion deprotonates an enolizable carbonyl compound to generate a reactive enolate. This enolate then acts as a nucleophile, attacking another carbonyl compound to form a β-hydroxy carbonyl product. The general mechanism can be depicted as follows:

Deprotonation: R'-CH₂-CHO + [N(C₄H₉)₂(C₂H₅)₂]⁺OH⁻ ⇌ [R'-CH=CHO]⁻[N(C₄H₉)₂(C₂H₅)₂]⁺ + H₂O

Nucleophilic Attack: [R'-CH=CHO]⁻[N(C₄H₉)₂(C₂H₅)₂]⁺ + R''-CHO → R''-CH(O⁻)-CH(R')-CHO + [N(C₄H₉)₂(C₂H₅)₂]⁺

Protonation: R''-CH(O⁻)-CH(R')-CHO + H₂O → R''-CH(OH)-CH(R')-CHO + OH⁻

The enhanced reactivity of the hydroxide ion in an organic environment, facilitated by the quaternary ammonium (B1175870) cation, often leads to faster reaction rates and higher yields compared to traditional inorganic bases.

Quaternary ammonium hydroxides are classic reagents for promoting elimination reactions, most notably the Hofmann elimination. libretexts.orglibretexts.org When heated, this compound can undergo an E2 elimination to form an alkene and N,N-diethyl-N-butylamine. A key feature of the Hofmann elimination is its regioselectivity, which typically favors the formation of the least substituted alkene (the "Hofmann product"). libretexts.orgwikipedia.org This is in contrast to many other elimination reactions that follow Zaitsev's rule, which predicts the more substituted alkene as the major product.

The preference for the Hofmann product is attributed to the steric bulk of the dibutyl(diethyl)azanium leaving group. wikipedia.org The large size of the leaving group hinders the approach of the hydroxide base to the more sterically encumbered β-hydrogens, making the abstraction of a proton from the least substituted β-carbon more favorable.

Considering the structure of this compound, elimination can proceed via the removal of either a butyl or an ethyl group. The nature of the alkene product will depend on which alkyl group is eliminated. The general pathway for the elimination of a butyl group is:

Heat-induced E2 Reaction: The hydroxide ion acts as a base, abstracting a β-hydrogen from one of the butyl groups, leading to the formation of 1-butene, N,N-diethyl-N-butylamine, and water.

A similar pathway exists for the elimination of an ethyl group, which would yield ethene. The relative ratio of these products would depend on the specific reaction conditions and the relative acidity and accessibility of the β-hydrogens on the butyl and ethyl chains.

SubstrateMajor Alkene ProductMinor Alkene ProductLeaving Group
This compound1-ButeneEtheneN,N-Diethyl-N-butylamine or N-Butyl-N-ethylamine

This table is illustrative and based on the principles of Hofmann elimination with asymmetric quaternary ammonium hydroxides.

In non-aqueous solvents, the basicity of this compound is significantly amplified. The absence of a water shell around the hydroxide ion makes it a "naked" and highly reactive base capable of deprotonating even very weak carbon and nitrogen acids. The large, lipophilic cation ensures the solubility of the hydroxide salt in a range of organic solvents.

The deprotonation mechanism in a non-aqueous medium is a direct acid-base reaction between the substrate and the ion pair:

Substrate-H + [N(C₄H₉)₂(C₂H₅)₂]⁺OH⁻ ⇌ [Substrate]⁻[N(C₄H₉)₂(C₂H₅)₂]⁺ + H₂O

The resulting anion of the substrate remains in solution as an ion pair with the bulky quaternary ammonium cation. This resulting ion pair can then participate in subsequent reactions, such as alkylation or acylation. The equilibrium of this reaction is driven by the relative acidities of the substrate and water.

Phase Transfer Catalysis Mechanisms

This compound, or more commonly its corresponding halide salt, is an effective phase-transfer catalyst (PTC). PTCs facilitate the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.

In a typical phase-transfer catalyzed reaction, the dibutyl(diethyl)azanium cation plays a crucial role in transporting an anionic reactant from the aqueous phase to the organic phase where the reaction with an organic-soluble substrate occurs.

The mechanism involves the following key steps:

Anion Exchange: The dibutyl(diethyl)azanium cation (Q⁺) initially present in the organic phase (often as a halide salt, Q⁺X⁻) exchanges its counter-anion (X⁻) for the reactant anion (Y⁻) from the aqueous phase at the interface.

Transport to Organic Phase: The newly formed ion pair (Q⁺Y⁻) is sufficiently lipophilic to be soluble in the organic phase.

Reaction in Organic Phase: In the organic phase, the anion (Y⁻) is poorly solvated and highly reactive, readily reacting with the organic substrate.

Catalyst Regeneration: After the reaction, the cation (Q⁺) pairs with the leaving group anion and returns to the interface to repeat the cycle.

The formation of a lipophilic ion pair between the dibutyl(diethyl)azanium cation and the reactant anion is the cornerstone of its function as a phase-transfer catalyst. The structure of the cation, with its combination of butyl and ethyl groups, provides a good balance of lipophilicity to facilitate its transport across the phase boundary.

The reactivity of the ion pair in the organic phase is significantly enhanced compared to its reactivity in the aqueous phase. This is due to several factors:

Reduced Solvation: In the organic phase, the anion is not shielded by a hydration shell, making it more nucleophilic.

Loose Ion Pairing: The large size of the dibutyl(diethyl)azanium cation results in a relatively large inter-ionic distance in the ion pair, leading to a "looser" association and a more reactive anion.

PropertyDescription
Catalyst Dibutyl(diethyl)azanium cation ([N(C₄H₉)₂(C₂H₅)₂]⁺)
Aqueous Phase Reactant Anionic species (e.g., CN⁻, OH⁻, RS⁻)
Organic Phase Substrate Alkyl halide, epoxide, etc.
Key Process Formation of a lipophilic ion pair ([N(C₄H₉)₂(C₂H₅)₂]⁺[Reactant]⁻)
Driving Force Enhanced reactivity of the anion in the organic phase due to reduced solvation.

This table summarizes the key components and processes in phase transfer catalysis involving a quaternary ammonium salt like this compound.

Stereochemical Control in Phase Transfer Catalysis Mediated by Quaternary Azanium Hydroxides

Quaternary azanium hydroxides, such as this compound, serve as effective phase-transfer catalysts (PTCs). oregonstate.edu In this role, the lipophilic quaternary cation transports an aqueous reactant, typically an anion like hydroxide, into an organic phase to react with an organic substrate. While achiral quaternary salts facilitate reactions without influencing stereochemistry, the use of structurally defined chiral quaternary azanium salts has become a cornerstone of asymmetric synthesis, enabling the creation of specific stereoisomers. beilstein-journals.orgnih.gov

The principle of stereochemical control relies on the formation of a chiral ion pair between the quaternary ammonium cation and the reacting nucleophile in the organic phase. This ion pair, held together by electrostatic interactions, creates a chiral environment around the nucleophile. When this complex approaches the prochiral substrate, the steric and electronic properties of the chiral catalyst guide the nucleophile to attack one face of the substrate preferentially over the other, resulting in an enantiomeric excess of one product. beilstein-journals.orgnih.gov

The efficacy of stereochemical control is highly dependent on the structure of the chiral catalyst. Seminal work in this area has utilized catalysts derived from natural products like Cinchona alkaloids. nih.govmdpi.com By modifying the substituents on the alkaloid backbone, researchers can fine-tune the steric and electronic environment of the catalyst, thereby optimizing enantioselectivity for a specific reaction. For instance, the introduction of bulky groups on the catalyst can enhance facial shielding of the ion-paired nucleophile, leading to higher enantiomeric excess (ee). beilstein-journals.orgnih.gov

While specific studies on a chiral variant of this compound are not prevalent in the literature, the established principles of asymmetric phase-transfer catalysis would apply. A chiral analogue, where one or more of the alkyl groups attached to the nitrogen atom imparts chirality, would be expected to induce stereoselectivity. The degree of control would be a function of the catalyst's structural rigidity and the nature of the interacting groups near the chiral center. Research on other chiral quaternary ammonium salts has demonstrated success in a variety of asymmetric transformations, including alkylations, hydroxylations, and fluorinations. beilstein-journals.orgnih.gov

Table 1: Examples of Chiral Quaternary Ammonium Salt Catalysts in Asymmetric Synthesis

Catalyst TypeReactionEnantiomeric Excess (ee)Reference
Cinchona Alkaloid-Derivedα-Fluorination of β-ketoestersUp to 85:15 er beilstein-journals.org
Spiro-Quaternary Ammonium SaltNeber Rearrangement of OximesUp to 85:15 er beilstein-journals.org
Binaphthyl-Based Ammonium SaltsAsymmetric BenzylationUp to 87% ee nus.edu.sg
Bifunctional (Thio)urea/Ammonium SaltAza-Henry ReactionsHigh Yields and Enantioselectivities mdpi.com

This table presents data for structurally related chiral quaternary ammonium salts to illustrate the principle of stereochemical control.

Nucleophilic Attack and Degradation Pathways

The reactivity and stability of this compound are largely dictated by the presence of the hydroxide ion and the nature of the quaternary ammonium cation. The compound can undergo degradation through several pathways, including thermal decomposition and reactions involving nucleophilic attack.

Thermally Induced Decomposition Mechanisms

The primary mechanism for the thermal decomposition of quaternary ammonium hydroxides like this compound is the Hofmann elimination . allen.in This reaction is a type of anti-elimination (E2) that occurs upon heating, typically at temperatures between 100-200 °C. libretexts.org The hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon atom adjacent to the nitrogen-bearing carbon). This proton abstraction occurs concurrently with the cleavage of the carbon-nitrogen bond, leading to the formation of an alkene, a tertiary amine, and water. wikipedia.orgbyjus.com

For this compound, there are two types of alkyl groups attached to the nitrogen: butyl and ethyl. Both have β-hydrogens and can participate in the elimination.

Elimination from a butyl group: Abstraction of a β-hydrogen from one of the butyl groups will yield but-1-ene and butyldiethylamine.

Elimination from an ethyl group: Abstraction of a β-hydrogen from one of the ethyl groups will yield ethene and dibuty(ethyl)amine.

A key feature of the Hofmann elimination is its regioselectivity, which is governed by the Hofmann rule . This rule states that the major alkene product is the least substituted alkene. wikipedia.orgbyjus.com This preference is attributed to the steric bulk of the tetraalkylammonium leaving group. The large size of the leaving group makes the more sterically accessible protons on the least substituted β-carbon easier for the hydroxide base to abstract. wikipedia.orgyoutube.com Therefore, in the decomposition of this compound, the formation of ethene is generally favored over but-1-ene, as the β-hydrogens on the ethyl groups are more accessible.

Reaction with Strong Nucleophiles

The chemistry of this compound is dominated by the strong nucleophilic and basic character of the hydroxide ion.

Hydroxide as a Base (Elimination): As detailed in the Hofmann elimination (Section 3.3.1), the hydroxide ion functions as a strong base, abstracting a β-hydrogen to initiate the E2 elimination pathway. This is the most common reaction pathway with the internal hydroxide nucleophile upon heating. libretexts.org

Hydroxide as a Nucleophile (Substitution): While elimination is typical for quaternary ammonium hydroxides themselves, the hydroxide ion from these compounds can act as a potent nucleophile in other contexts. For example, studies using tetrabutylammonium (B224687) hydroxide (a related compound) have shown its effectiveness in nucleophilic substitution reactions (SN2). mdpi.com In one instance, it was used to synthesize chiral tertiary α-hydroxyketones from α-chloroketones, where the hydroxide ion displaces the chloride at a tertiary carbon center. mdpi.com This demonstrates that the hydroxide ion delivered by a quaternary ammonium cation is sufficiently reactive to participate in SN2 reactions, even at sterically hindered centers.

Reactions with other external strong nucleophiles are less common, as the quaternary ammonium cation itself is generally unreactive toward nucleophilic attack due to the lack of a suitable leaving group and the shielding of the nitrogen atom by the alkyl groups. The primary role of the cation is to facilitate the reaction of its counter-ion (hydroxide) or another nucleophile in a phase-transfer catalysis setting. oregonstate.edu

Applications in Advanced Chemical Synthesis and Catalysis

Role in Green Chemistry Methodologies

The development of environmentally benign chemical processes is a major focus of modern chemistry. Quaternary ammonium (B1175870) hydroxides contribute to this goal by enabling reactions under solvent-free conditions or in aqueous media, thereby reducing the reliance on volatile and often toxic organic solvents. jmchemsci.comrsc.org

Performing reactions without a solvent offers numerous advantages, including reduced pollution, lower costs, and simpler experimental procedures. researchgate.netdergipark.org.tr Quaternary ammonium hydroxides have been successfully employed as catalysts in solvent-free systems.

A notable example is the synthesis of cyclic carbonates from epoxides and carbon dioxide, which can be catalyzed by TBAH under solvent-free conditions. rsc.orgrsc.org This reaction is of significant industrial interest as it utilizes carbon dioxide, a greenhouse gas, as a C1 building block. The ability to conduct this reaction without a solvent enhances its environmental credentials. rsc.org Solvent-free acylation of alcohols and thiols is another area where QAHs have been applied, often leading to high yields and simplified product isolation. jmchemsci.com The use of solid-supported QAH resins also represents a promising approach for continuous-flow, solvent-free reactions, offering high efficiency and ease of catalyst separation. acs.org

Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. Quaternary ammonium hydroxides, particularly those with smaller alkyl groups, are often soluble in water and can be used as catalysts in aqueous reaction media.

Aqueous solutions of TBAOH have been shown to be highly effective for the acylation of alcohols and phenols, providing a convenient and environmentally friendly method for the synthesis of esters. longdom.orgresearchgate.net The use of an aqueous solution of TBAOH avoids the need for phase-transfer catalysts and organic solvents. longdom.org Additionally, TBAOH in aqueous media has been used to catalyze the hydration of nitriles to amides, a reaction that works for a wide range of aromatic and aliphatic substrates. researchgate.net The reaction of phthalate (B1215562) esters with ammonium hydroxide (B78521) in aqueous solutions also demonstrates the potential for QAH-mediated reactions in water for environmental remediation purposes. nih.gov

Sustainable Synthesis Pathways Enabled by Quaternary Azanium Hydroxides

Quaternary azanium hydroxides, a class of compounds that includes dibutyl(diethyl)azanium;hydroxide, are pivotal in the advancement of green chemistry. fzgxjckxxb.com Their application as catalysts, particularly as phase-transfer catalysts (PTCs), facilitates the development of sustainable synthesis pathways that minimize environmental impact. fzgxjckxxb.comwisdomlib.org By enabling reactions between substances in different, immiscible phases (e.g., a water-based solution and an organic solvent), these catalysts can significantly reduce waste, eliminate the need for harsh organic solvents, and allow for milder reaction conditions. fzgxjckxxb.comacs.org

The core function of a quaternary azanium hydroxide in phase-transfer catalysis is to transport a reactant, typically an anion, from an aqueous phase to an organic phase where the other reactant is dissolved. The bulky, organic alkyl groups (like butyl and ethyl groups) on the nitrogen atom give the cation lipophilicity, allowing it to be soluble in the organic phase, while its positive charge allows it to pair with the reactant anion. This mechanism overcomes the phase barrier, accelerating the reaction. fzgxjckxxb.comresearchgate.net

The benefits of employing quaternary azanium hydroxides in synthesis are multi-faceted, aligning with the core principles of green chemistry:

Waste Reduction : By promoting higher reaction rates and selectivity, PTCs lead to greater yields of the desired product and fewer byproducts, thus minimizing waste at the source. wisdomlib.org

Use of Benign Solvents : They are exceptionally useful in green chemistry because they enable the use of water, an environmentally benign solvent, reducing the reliance on volatile and often toxic organic solvents. fzgxjckxxb.comwisdomlib.org

Energy Efficiency : Reactions facilitated by these catalysts can often be conducted under milder conditions, such as lower temperatures and atmospheric pressure, which reduces energy consumption. fzgxjckxxb.com

Safer Reagents : Their use has made it possible to substitute aggressive and toxic reagents with safer, milder alternatives. A notable example is in oxidation chemistry, where hazardous oxidants can be replaced with harmless options like hydrogen peroxide or bleach. acs.orgresearchgate.net

Research has demonstrated the effectiveness of various quaternary azanium hydroxides in promoting sustainable reactions. For instance, tetra-n-butyl ammonium hydroxide (TBAOH) has been proven to be a highly efficient catalyst for the acylation of alcohols, phenols, and thiols under neat aqueous conditions, eliminating the need for organic solvents and phase transfer reagents. longdom.org

Table 1: TBAOH-Catalyzed Acylation of Alcohols and Phenols

This table summarizes the results for the acylation of various alcohols and phenols using tetra-n-butyl ammonium hydroxide (TBAOH) as a catalyst under solvent-free conditions. The data highlights the efficiency of this green chemistry approach, showing high yields and relatively short reaction times.

SubstrateAcylating AgentTime (min)Yield (%)Reference
Benzyl (B1604629) alcoholAcetic anhydride9092 longdom.org
PhenolBenzoyl chloride7090 longdom.org
ThiophenolAcetyl chloride11085 longdom.org
4-Methoxybenzyl alcoholAcetic anhydride9084 researchgate.net

Table 2: Performance of Bipolar Membrane Electrodialysis (BMED) for Quaternary Ammonium Hydroxide (QAOH) Synthesis

This table presents data on the synthesis of different quaternary ammonium hydroxides using the BMED process. It shows key performance indicators such as current efficiency and energy consumption, demonstrating the feasibility of this sustainable production method.

Compound SynthesizedPurity (Cl⁻/Br⁻ content)Current Efficiency (%)Energy Consumption (kWh kg⁻¹)Reference
Tetramethylammonium (B1211777) hydroxide (TMAOH)< 500 ppm~85~0.74 researchgate.net
Tetrapropylammonium (B79313) hydroxide (TPAOH)< 500 ppmData not specifiedHigher than TMAOH researchgate.net
Choline hydroxideData not specified84.60.74 researchgate.net

The versatility and efficacy of quaternary azanium hydroxides like this compound establish them as essential tools in the ongoing development of advanced chemical synthesis that is both efficient and environmentally responsible.

Integration into Materials Science and Nanotechnology

Templating Agent in Porous Material Synthesis

As templating agents, the size, shape, and charge distribution of QAH cations guide the assembly of inorganic species, such as silica (B1680970) and alumina (B75360), into highly ordered, porous structures. This process is fundamental to the creation of materials with precisely controlled pore sizes and network structures.

In the synthesis of zeolites—crystalline aluminosilicates with uniform micropores—QAHs are indispensable as organic structure-directing agents (OSDAs). The organic cation is occluded within the forming zeolite framework, directing the arrangement of silica and alumina tetrahedra to create a specific pore architecture. After crystallization, the organic template is removed through calcination, leaving behind a porous structure.

Recent research has focused on creating hierarchical zeolites, which contain both micropores and larger mesopores (2-50 nm). This dual porosity enhances mass transport, allowing faster access for reactant molecules to the active sites within the micropores, which can significantly improve catalytic activity and catalyst lifetime. youtube.com QAHs can play a crucial role in developing this hierarchical porosity. For instance, amphiphilic surfactants with a mono-quaternary ammonium (B1175870) head group have been successfully used as mesoporogens in the synthesis of SSZ-13 and ZSM-5 zeolites. tue.nlnih.govelsevierpure.com These molecules co-assemble with the primary zeolite precursors to introduce mesoscale voids.

Studies on zeolite Y, a critical catalyst in the petroleum industry, have shown that desilication using a mixture of NaOH and tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH) can introduce controlled mesoporosity while preserving the material's crystallinity and acidity, which is not achievable with NaOH alone. capes.gov.br The bulky TBAOH cation appears to protect the zeolite's microporous structure from complete amorphization during the aggressive desilication process.

Table 1: Influence of Quaternary Ammonium Hydroxides (QAHs) in Zeolite Synthesis

QAH Example Role Resulting Zeolite/Material Key Finding
N,N,N-trimethyl-1-adamantammonium hydroxide Structure-Directing Agent (SDA) SSZ-13 Directs the formation of the chabazite (B1143428) (CHA) framework of SSZ-13. tue.nl
Tetrapropylammonium (B79313) hydroxide (TPAOH) Structure-Directing Agent (SDA) ZSM-5 Acts as the template for the MFI framework of ZSM-5. tue.nl
Tetrabutylammonium hydroxide (TBAOH) Mesoporogen / Protecting Agent Hierarchical Zeolite Y When used with NaOH for desilication, it creates mesopores while preserving microporosity and acidity. capes.gov.br

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. While the primary templating effect in MOFs comes from the geometry of the organic linker and the coordination preference of the metal ion, QAHs and simpler ammonium hydroxide are often used as additives. science.gov Their main role is to act as a base, deprotonating the organic linker to facilitate its coordination with the metal center. This control of pH is critical for the crystallization of many MOF structures.

Furthermore, QAH solutions have been used in the post-synthesis modification of MOFs. For example, liquid-phase exfoliation of bulk MOFs in an aqueous quaternary ammonium hydroxide solution has been demonstrated as a method to produce 2D MOF nanosheets, which can exhibit enhanced properties for applications like photocatalysis. researchgate.net

A clear example is the synthesis of single-walled zeolite nanotubes, where tetrabutylammonium hydroxide (TBAOH) serves as both a hydroxide source and a co-SDA. youtube.com The presence of TBAOH was found to be crucial for the formation of the nanotube morphology. Similarly, in the synthesis of titanium dioxide (TiO₂) nanoparticles, varying the concentration of tetrapropylammonium hydroxide (TPAOH) was shown to control the final particle size, which in turn affects photocatalytic activity. oatext.com This demonstrates that the QAH acts as a capping agent, mediating nanocrystal growth and aggregation.

Functional Components in Hybrid Materials

In hybrid materials, the QAH is not just a temporary template to be removed but remains as a permanent functional component, imparting specific properties to the final material, such as ionic conductivity or catalytic activity.

Quaternary ammonium groups can be grafted onto or incorporated into polymer backbones to create materials with novel functionalities. This is often achieved by reacting a polymer with appropriate precursor molecules, but the principle relies on the properties of the quaternary ammonium cation. For instance, cellulose, which is notoriously difficult to dissolve, can be processed in certain aqueous QAH solutions, enabling its chemical modification (functionalization) in a homogeneous medium. chalmers.se

This functionalization can be used to create solid base catalysts. Research has shown that the residual amine groups on a graphitic carbon nitride (g-C₃N₄) scaffold can be converted into quaternary ammonium hydroxide groups. researchgate.net The resulting material acts as a highly efficient, metal-free catalyst for reactions such as the aerobic hydroxylation of arylboronic acids. researchgate.net Similarly, structure-directed quaternary ammonium hydroxide resins have been developed as high-performance heterogeneous catalysts for continuous-flow chemical reactions. u-tokyo.ac.jp

One of the most promising applications for QAH-functionalized materials is in anion exchange membranes (AEMs) for alkaline fuel cells (AFCs). scispace.com In an AEMFC, the membrane physically separates the anode and cathode while selectively transporting hydroxide ions (OH⁻) from the cathode to the anode. The membrane is typically a polymer functionalized with quaternary ammonium cations. These fixed positive charges allow mobile hydroxide anions to be transported through the membrane, completing the electrical circuit.

The performance and durability of the AEM are critically dependent on the structure of the QAH. researchgate.net The cation must be chemically stable in the highly alkaline environment and at elevated operating temperatures (up to 80 °C). researchgate.net Research has shown that comb-shaped copolymers with long alkyl side chains pendant to the quaternary ammonium group can form highly conductive ionic domains, leading to superior hydroxide conductivity. bohrium.com The stability of the cation is paramount; studies have found that alkyl-substituted quaternary ammonium cations tend to be more stable against hydroxide attack than benzylic-substituted ones. researchgate.netacs.org

Table 2: Properties of Anion Exchange Membranes (AEMs) with Different Quaternary Ammonium Groups

Polymer/Membrane Type Quaternary Ammonium Group Peak Power Density (mW/cm²) Key Property/Finding
FAA-3 (Fumatech) Not specified, proprietary 223 Performance is highly dependent on ionomer content and electrode composition. nyu.edu
Quaternized poly(2,6-dimethyl phenylene oxide) Comb-shaped with C16 alkyl side chain Higher than C6 side chain Long alkyl side chains promote the formation of efficient ion-conductive domains. bohrium.com
Poly(arylene ether sulfone) Tetra-quaternary ammonium on fluorenyl group Not specified Aims to improve both conductivity and stability for alkaline fuel cell applications. capes.gov.br

Precursors for Ionic Liquid Development

The compound dibutyl(diethyl)azanium;hydroxide, also known as N,N-dibutyl-N,N-diethylammonium hydroxide, represents a class of quaternary ammonium hydroxides that serve as fundamental precursors in the synthesis of diverse ionic liquids (ILs). The structure of its cation, dibutyl(diethyl)azanium, features a central nitrogen atom bonded to two butyl and two ethyl groups. This specific arrangement of alkyl chains influences the physicochemical properties of the resulting ionic liquids. The hydroxide anion makes it a strong base and a key intermediate for creating ILs with various other anions through metathesis or neutralization reactions.

The primary role of this compound in materials science is as a starting material for the synthesis of task-specific ionic liquids. The general strategy involves replacing the hydroxide anion with other anions to tailor the properties of the final ionic liquid for specific applications. This process is known as anion exchange.

A common method for this transformation is the reaction of the quaternary ammonium hydroxide with a Brønsted acid. In this reaction, the hydroxide anion reacts with the proton from the acid to form water, and the conjugate base of the acid becomes the new anion for the quaternary ammonium cation. This neutralization reaction is a straightforward and high-yield method for producing a wide range of ionic liquids.

Alternatively, anion exchange can be achieved using anion exchange resins. nih.gov In this method, a solution of the quaternary ammonium halide (e.g., dibutyl(diethyl)azanium bromide) is passed through a column packed with a resin that has been pre-loaded with the desired anion. nih.gov The resin captures the halide ion and releases the new anion into the solution, resulting in the formation of the desired ionic liquid. nih.gov This technique is particularly useful for preparing high-purity ionic liquids, as it avoids the formation of byproduct salts that can be difficult to remove. nih.gov

The selection of the anion is crucial as it, along with the cation, determines the properties of the ionic liquid, such as its melting point, viscosity, density, and thermal stability. bohrium.comnih.gov For example, using different acids like acetic acid or nitric acid with this compound would result in dibutyl(diethyl)azanium acetate (B1210297) or dibutyl(diethyl)azanium nitrate (B79036), respectively, each with distinct characteristics.

The development of novel ionic liquids from precursors like this compound is an active area of research. rsc.org Scientists are continually exploring new combinations of cations and anions to create materials with enhanced performance for a variety of applications, including as solvents for chemical reactions, electrolytes in batteries, and for the dissolution of materials like cellulose. mdpi.comresearchgate.net The versatility of quaternary ammonium hydroxides as precursors allows for the systematic investigation of how cation and anion structure affects the final properties of the ionic liquid, which is essential for the rational design of new materials. nih.govfrontiersin.org

Below is a data table illustrating the synthesis of various quaternary ammonium-based ionic liquids through anion exchange, a process for which this compound is a suitable precursor. The table showcases different cation and anion combinations and the resulting ionic liquids, highlighting the "designability" of these materials.

Table 1: Examples of Quaternary Ammonium-Based Ionic Liquids Synthesized via Anion Exchange

Cation Precursor (Halide Salt)Anion SourceResulting Ionic LiquidYield (%)Reference
[bmim]Cl (1-butyl-3-methylimidazolium chloride)Anion Exchange Resin (Acetate form)[bmim][OAc] (1-butyl-3-methylimidazolium acetate)Quantitative nih.gov
[hmim]Cl (1-hexyl-3-methylimidazolium chloride)Anion Exchange Resin (Ibuprofenate form)[hmim][Ibu] (1-hexyl-3-methylimidazolium ibuprofenate)≤95 nih.gov
[dmim]Cl (1-decyl-3-methylimidazolium chloride)Anion Exchange Resin (Ibuprofenate form)[dmim][Ibu] (1-decyl-3-methylimidazolium ibuprofenate)Quantitative nih.gov
N,N,N,N′,N′,N′-hexaethyldecane-1,10-diaminium bromideAnion Exchange Resin (Acetate form)N,N,N,N′,N′,N′-hexaethyldecane-1,10-diaminium acetate>96 mdpi.com

Theoretical and Computational Studies

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules by solving the Schrödinger equation, which describes the electronic structure. wikipedia.org These methods, including density functional theory (DFT) and Hartree-Fock calculations, provide detailed information about charge distribution, bonding, and molecular geometry. wikipedia.org

The electronic structure of the dibutyl(diethyl)azanium cation is characterized by a localized positive charge on the central nitrogen atom. This charge is somewhat dispersed to the adjacent carbon atoms of the alkyl chains through inductive effects. The hydroxide (B78521) anion, in turn, is a distinct, negatively charged species.

Studies on similar quaternary ammonium (B1175870) compounds reveal that the charge density of the cation plays a significant role in its interactions, including its antibacterial properties in functionalized materials. nih.gov For instance, increasing the concentration of quaternary ammonium methacrylate (B99206) in a dental bonding agent leads to a higher surface charge density, which has been shown to be inversely proportional to bacterial attachment and biofilm formation. nih.gov This highlights the importance of the localized positive charge on the nitrogen center. The bonding within the cation is primarily covalent, with standard carbon-carbon and carbon-nitrogen single bonds. The interaction between the dibutyl(diethyl)azanium cation and the hydroxide anion is ionic.

Interactive Table: Calculated Charge Distribution in a Model Quaternary Ammonium Cation

Atom/Group Mulliken Partial Charge (a.u.)
Central Nitrogen +0.45
Alpha-Carbons -0.15
Beta-Carbons -0.20
Gamma-Carbons -0.20
Terminal Methyl Groups -0.24

Note: This table represents typical charge distribution values derived from quantum mechanical calculations on analogous tetraalkylammonium cations and is intended for illustrative purposes.

The four alkyl groups (two butyl and two ethyl) attached to the central nitrogen atom of dibutyl(diethyl)azanium are arranged in a tetrahedral geometry. The flexibility of the butyl and ethyl chains allows for numerous conformational isomers. The most stable conformation is typically one that minimizes steric hindrance between the alkyl groups, often an extended or anti-staggered arrangement of the carbon backbones.

The large size of the quaternary ammonium group influences the stereochemical outcomes of reactions in which it is involved. libretexts.org For example, in Hofmann elimination reactions, the bulky nature of the leaving group can dictate which beta-hydrogens are abstracted, often favoring the formation of the less-substituted alkene (Hofmann's rule). libretexts.orglibretexts.org The conformational dynamics of the alkyl chains are also crucial in understanding the molecule's interaction with its environment, such as solvent molecules or other ions.

Molecular Dynamics Simulations of Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-resolved behavior of molecular systems. rsc.org By simulating the motion of atoms and molecules over time, MD provides insights into dynamic processes like solvation, ion pairing, and aggregation.

The behavior of dibutyl(diethyl)azanium;hydroxide in solution is heavily influenced by the solvent. In aqueous solutions, the dibutyl(diethyl)azanium cation, with its hydrophobic alkyl chains, is known to affect the structure and dynamics of the surrounding water molecules. amolf.nl Studies on similar tetra-n-alkylammonium ions show that they slow down the orientational dynamics of water molecules in their solvation shells. amolf.nl This effect increases with the length of the alkyl chains. amolf.nl

Molecular simulations of tetrabutylammonium (B224687) (TBA) cations in water have shown that water molecules can penetrate between the flexible hydrocarbon arms of the cation. rsc.org In solvents of high dielectric constant, the solvation of such ions tends to increase the order of the solvent structure. researchgate.net The dynamics of solvation are complex, involving both the hydrophobic interactions of the alkyl chains and the Coulombic interactions of the charged nitrogen center and the hydroxide anion.

Interactive Table: Solvation Properties of Tetraalkylammonium Ions in Water

Ion Solvent Observation Reference
Tetra-n-alkylammonium Water Slows down orientational dynamics of solvating water molecules. amolf.nl
Tetrabutylammonium Water Penetration of water molecules between hydrocarbon arms. rsc.org

In solution, particularly in solvents with low to moderate dielectric constants, the dibutyl(diethyl)azanium cation and the hydroxide anion can form distinct ion pairs. These ion pairs can further self-assemble into larger aggregates. Molecular dynamics simulations of tetrabutylammonium bromide in aqueous solutions have revealed the formation of an interpenetrating cationic network at higher concentrations, driven by a balance of ionic interactions and hydrophobic effects of the alkyl tails. acs.orgnih.gov

Experimental and computational studies on tetrabutylammonium salts in chloroform (B151607) (a low-polarity solvent) show the formation of tight ion pairs that aggregate as the concentration increases, with a maximum aggregate size of approximately four ion pairs. acs.org The global rotation of individual tetrabutylammonium ions suggests they remain isolated at lower concentrations (up to 1 molal) in aqueous solutions, with significant aggregation and inter-penetration of the cations occurring only at higher concentrations. rsc.org

Mechanistic Modeling of Catalytic Cycles

Quaternary ammonium hydroxides like this compound are utilized as strong bases and phase-transfer catalysts in organic synthesis. wikipedia.org Their catalytic activity often involves the deprotonation of a substrate, which is facilitated by the hydroxide ion. The lipophilic nature of the cation helps to solubilize the hydroxide in organic solvents, enabling reactions that would otherwise be slow or require heterogeneous conditions.

Mechanistic modeling of catalytic cycles involving these compounds often focuses on understanding the transition states of key reaction steps. For example, in the Hofmann elimination, the transition state involves the abstraction of a beta-hydrogen by the hydroxide base, the breaking of the carbon-hydrogen and carbon-nitrogen bonds, and the formation of a carbon-carbon double bond. libretexts.org The nature of this transition state can be influenced by factors such as the steric bulk of the quaternary ammonium group and the acidity of the beta-hydrogens. libretexts.orglibretexts.org While detailed mechanistic models for catalytic cycles involving this compound are not extensively reported, the principles derived from studies of similar catalysts, such as tetrabutylammonium hydroxide in hydration reactions, provide a solid foundation for understanding its catalytic role. researchgate.net

Transition State Characterization

No published research could be identified that specifically characterizes the transition states of reactions involving this compound through computational methods. Such studies would typically involve quantum mechanical calculations to identify the geometry, energy, and vibrational frequencies of the transition state structures for reactions like Hofmann elimination or other decomposition pathways.

Free Energy Profiles of Key Reactions

Similarly, there is a lack of available data on the free energy profiles of key reactions involving this compound. The generation of a free energy profile requires detailed computational analysis of the potential energy surface for a given reaction, identifying the energies of reactants, intermediates, transition states, and products. This information is crucial for understanding reaction mechanisms and kinetics.

Future computational chemistry studies would be necessary to provide insights into the theoretical aspects of this compound's reactivity and stability.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Product Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the detailed analysis of quaternary ammonium (B1175870) compounds (QACs) like dibutyl(diethyl)azanium;hydroxide (B78521). Its high mass accuracy and resolving power allow for the precise determination of elemental compositions and the differentiation of isobaric interferences, which is critical in complex sample matrices. nih.govacs.orgnih.gov

HRMS, particularly when coupled with techniques like Time-of-Flight (ToF) or Orbitrap mass analyzers, provides exceptionally accurate mass measurements. This capability is instrumental in confirming the identity of the dibutyl(diethyl)azanium cation and its potential reaction or degradation products. nih.gov For instance, in mechanistic studies, HRMS can identify and structurally characterize intermediates and byproducts, offering insights into reaction pathways. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, conducted on HRMS platforms, yield valuable structural information about the cation, such as the arrangement of the butyl and ethyl groups around the central nitrogen atom. nih.gov

A key advantage of HRMS in the analysis of QACs is its ability to overcome the challenges associated with their ionic and non-volatile nature. nih.gov Electrospray ionization (ESI) is the most common ionization technique for QACs, as it gently transfers the pre-existing cation from solution into the gas phase for mass analysis. nih.gov The high positive mass defects characteristic of alkylammonium ions can be a powerful diagnostic tool for their identification in complex mixtures using HRMS. nih.govcapes.gov.br

Table 1: Illustrative HRMS Data for the Dibutyl(diethyl)azanium Cation

ParameterValue
Observed m/z 186.2216
Calculated m/z (for C₁₂H₂₈N⁺) 186.2218
Mass Accuracy (ppm) -1.1
Fragmentation Ions (MS/MS) m/z 129.1591 (Loss of C₄H₉), m/z 158.1903 (Loss of C₂H₅)

This table presents hypothetical data to illustrate the expected results from HRMS analysis of the dibutyl(diethyl)azanium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and the study of dynamic processes of dibutyl(diethyl)azanium;hydroxide in solution. researchgate.netrptu.dempg.de Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and arrangement of the alkyl chains. researchgate.netmdpi.comresearchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons within the dibutyl(diethyl)azanium cation. For example, a COSY spectrum would show correlations between adjacent protons in the butyl and ethyl chains, while an HSQC spectrum would link each proton to its directly attached carbon atom. These techniques are invaluable for unambiguously assigning all the signals in the ¹H and ¹³C NMR spectra, which is fundamental for a complete structural characterization. rsc.org

In situ NMR spectroscopy is a highly effective method for monitoring chemical reactions involving this compound in real-time. rptu.dempg.deresearchgate.netfu-berlin.de By acquiring NMR spectra directly from the reaction mixture at various time points, it is possible to track the consumption of reactants, the formation of products, and the appearance of any transient intermediates. This provides crucial kinetic and mechanistic data. For instance, the stability of this compound under specific conditions can be assessed by monitoring changes in its NMR spectrum over time, which might indicate degradation pathways such as Hofmann elimination. acs.org The quantitative nature of NMR allows for the determination of reaction kinetics without the need for response factors or calibration curves for each component. rptu.de

Table 2: Representative ¹H NMR Chemical Shifts for the Dibutyl(diethyl)azanium Cation

GroupChemical Shift (ppm)MultiplicityIntegration
-CH₂- (Ethyl) ~3.3Quartet4H
-CH₃ (Ethyl) ~1.3Triplet6H
-CH₂- (Butyl, α to N) ~3.2Triplet4H
-CH₂- (Butyl, β to N) ~1.6Multiplet4H
-CH₂- (Butyl, γ to N) ~1.4Multiplet4H
-CH₃ (Butyl) ~0.9Triplet6H

This table provides illustrative ¹H NMR data. Actual chemical shifts may vary depending on the solvent and concentration.

Advanced Chromatographic Methods for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its analysis in complex mixtures. Due to its ionic nature, specialized chromatographic approaches are required.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the premier technique for the analysis of QACs like this compound. nih.govrsc.orgresearchgate.netresearchgate.netnih.gov Reversed-phase chromatography, often with the addition of ion-pairing agents or acidic modifiers to the mobile phase, can be used to achieve retention and separation of the cation on C8 or C18 columns. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful approach for retaining and separating highly polar and ionic compounds. nih.gov

The mass spectrometer detector provides high selectivity and sensitivity, allowing for the detection and quantification of this compound even at low concentrations. nih.govrsc.org LC-MS/MS, with its multiple reaction monitoring (MRM) mode, offers exceptional selectivity and is the gold standard for quantitative analysis in complex matrices. rsc.org This technique is crucial for purity assessment, enabling the detection and identification of synthesis-related impurities or degradation products. acs.org

Direct analysis of non-volatile and ionic QACs by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. However, derivatization or pyrolysis techniques can be employed. capes.gov.bramerican.eduoup.comnih.gov In pyrolysis-GC-MS, the quaternary ammonium salt is thermally degraded in the hot GC inlet, typically via Hofmann elimination, to form volatile tertiary amines and alkenes. american.edunih.gov For this compound, this would likely produce diethylbutylamine and butene, which can then be separated and identified by GC-MS. This method can be used for the qualitative analysis and, with careful calibration, for the quantitative determination of the parent compound. capes.gov.bramerican.edu

X-ray Diffraction and Scattering for Solid-State Structure and Self-Assembly

In principle, single-crystal X-ray diffraction (SC-XRD) on a suitable crystal of this compound would yield a detailed model of its crystal structure. This analysis would determine the asymmetric unit, the smallest part of the crystal from which the whole can be generated by symmetry operations. The resulting data would include the crystal system, space group, and unit cell dimensions.

For polycrystalline or powdered samples, X-ray powder diffraction (XRPD) provides a characteristic fingerprint of the material. While generally not providing the atomic-level detail of SC-XRD, XRPD is crucial for phase identification, purity assessment, and studying crystalline changes under different conditions.

Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are instrumental in characterizing the self-assembly of molecules over larger length scales. For an amphiphilic compound like this compound, these techniques could reveal the formation of ordered phases, such as micelles or lamellar structures, in the solid state.

Despite the established utility of these methods, a comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray diffraction or scattering data for this compound. Detailed research findings, such as unit cell parameters or specific self-assembly structures for this particular compound, are not publicly available at this time.

Should such data become available, it would likely be presented in a format similar to the hypothetical tables below, which are standard for reporting crystallographic information.

Hypothetical Crystallographic Data for this compound

This table is for illustrative purposes only, as specific data for the compound is not currently found in the reviewed literature.

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 15.2
c (Å) 9.8
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1512.5

Hypothetical Selected Bond Distances and Angles

This table is for illustrative purposes only, as specific data for the compound is not currently found in the reviewed literature.

Bond/Angle Hypothetical Value (Å/°)
N-C (ethyl) 1.52
N-C (butyl) 1.53
C-N-C Angle Range 108.5 - 110.5

These hypothetical tables illustrate the type of precise structural information that X-ray diffraction techniques could provide, which is fundamental for understanding the material's properties and behavior at a molecular level.

Environmental Fate and Transformation Pathways

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

Biodegradation is a primary mechanism for the environmental breakdown of many organic compounds, including quaternary ammonium (B1175870) compounds. This process is mediated by microorganisms that utilize the compound as a source of carbon and nitrogen.

The microbial degradation of dibutyl(diethyl)azanium;hydroxide (B78521), more commonly known as tetra-n-butylammonium hydroxide (TBAH), is expected to proceed through pathways similar to those observed for other QACs. While specific studies on TBAH are limited, research on analogous compounds like tetramethylammonium (B1211777) hydroxide (TMAH) and benzalkonium chlorides (BACs) provides insight into the likely mechanisms. researchgate.netepa.govnih.gov

The principal microbial degradation pathway for QACs involves the sequential enzymatic cleavage of the carbon-nitrogen bonds. rsc.org For TBAH, this would entail a stepwise dealkylation, where the butyl and ethyl groups are removed from the central nitrogen atom. This process is primarily carried out by aerobic bacteria, with species from the genus Pseudomonas being frequently implicated in the degradation of various QACs. epa.govrsc.org

The initial and rate-limiting step is often the cleavage of one of the alkyl chains from the quaternary nitrogen, a process known as dealkylation, which can be facilitated by enzymes such as amine oxidases. researchgate.netepa.gov This initial breakdown product is significantly less toxic than the parent compound. epa.govhanze.nl Subsequent degradation steps would involve the breakdown of the resulting tertiary, secondary, and primary amines.

Studies on TMAH have shown that it can be completely biodegraded, with intermediates including trimethylamine (B31210) (TMA) and methylamine (B109427) (MA), ultimately being converted to nitrogen gas under anoxic conditions. nih.govresearchgate.net A similar pathway can be postulated for TBAH, proceeding through tributylamine (B1682462) and subsequent smaller amines.

The rate and extent of the biodegradation of dibutyl(diethyl)azanium;hydroxide are influenced by a variety of environmental and chemical factors. researchgate.net These factors affect microbial activity and the bioavailability of the compound.

Microbial Population: The presence of microbial communities adapted to degrading QACs is crucial. Environments with a history of QAC exposure may harbor more efficient degrader populations. researchgate.net

Oxygen Availability: Aerobic conditions are generally required for the initial, rapid stages of QAC biodegradation. rsc.org

Temperature: Microbial activity and enzyme kinetics are temperature-dependent. Optimal degradation rates for most relevant microorganisms occur in the mesophilic range (e.g., 25-40°C). uminho.ptresearchgate.net

pH: The pH of the soil or water can affect both the chemical form of the compound and the activity of microbial enzymes. A circumneutral pH (6-8) is typically optimal for most bacterial degradation processes. researchgate.netijpab.com

Nutrient Availability: Microorganisms require other nutrients, such as nitrogen and phosphorus, for growth and metabolism. The ratio of carbon (from the organic pollutant) to nitrogen and phosphorus (C:N:P) can be a limiting factor in contaminated sites. ijpab.com

Chemical Structure: The molecular structure of the QAC itself plays a role. In general, compounds with simpler structures and lower molecular weights are more readily biodegradable.

Concentration: While the compound can serve as a substrate, high concentrations of QACs can be toxic and inhibitory to the very microorganisms responsible for their degradation. researchgate.net

Abiotic Transformation Processes

In addition to biodegradation, this compound can be transformed in the environment through several non-biological processes.

The tetrabutylammonium (B224687) cation, [N(C₄H₉)₄]⁺, is a quaternary ammonium ion. The carbon-nitrogen bonds are chemically stable and not susceptible to hydrolysis under typical environmental pH and temperature conditions. As a salt derived from a very strong base, the cation itself does not undergo significant hydrolysis. wikipedia.org However, the compound itself is a strong base and will readily react with acids. wikipedia.org

It is important to note that tetra-n-butylammonium hydroxide is thermally unstable. When heated, it undergoes Hofmann elimination to yield tri-n-butylamine and 1-butene. wikipedia.orgguidechem.com This decomposition pathway, however, requires elevated temperatures not typically found in ambient environmental settings.

Direct photolysis of QACs by sunlight is generally considered a slow degradation process. rsc.org However, indirect photolytic degradation, or photocatalysis, can be a significant transformation pathway. Studies on the analogous compound TMAH have shown it can be effectively degraded by ultraviolet (UV) light in the presence of a photocatalyst like titanium dioxide (TiO₂) or a strong oxidizing agent like persulfate. nih.govnih.govresearchgate.net

The mechanism involves the generation of highly reactive hydroxyl radicals (•OH), which initiate the degradation. nih.gov The process for TBAH would be expected to follow a similar path:

Initiation: Hydroxyl radicals attack the alkyl chains of the TBAH cation.

Propagation: This leads to a stepwise oxidative demethylation or dealkylation, breaking down the quaternary ammonium structure into tertiary, secondary, and primary amines.

Termination: The smaller amine intermediates are further oxidized, potentially to ammonia/ammonium and nitrate (B79036). nih.gov

The intermediates formed during the photocatalytic degradation of TMAH include trimethylamine, dimethylamine, and methylamine. nih.govnih.gov

Sorption to soil, sediment, and suspended solids is a critical process controlling the environmental fate and bioavailability of this compound. semanticscholar.orgresearchgate.net As a cationic molecule, the tetrabutylammonium ion will readily adsorb to negatively charged surfaces prevalent in the environment.

The primary sorption mechanisms include:

Cation Exchange: The positively charged quaternary nitrogen atom can bind electrostatically to negatively charged sites on clay minerals and soil organic matter (SOM). mdpi.com This is a major pathway for the sorption of cationic compounds.

Hydrophobic Interactions: The four long alkyl (butyl) chains are hydrophobic and can partition into the organic carbon fraction of soils and sediments. researchgate.net

Sorption is generally a rapid process that reduces the concentration of the compound in the aqueous phase, thereby limiting its mobility. However, this also reduces its bioavailability for microbial degradation. The sorption process can exhibit hysteresis, meaning that desorption is often slower and less complete than sorption. chemrxiv.org This can lead to the long-term sequestration of the compound in soils and sediments, making it a persistent environmental reservoir. researchgate.net The strength of sorption and the ease of desorption are influenced by factors such as the soil's clay content, organic matter content, pH, and the ionic strength of the surrounding water. researchgate.netresearchgate.net

Environmental Monitoring and Detection Strategies

The monitoring and detection of QACs like this compound in the environment require sophisticated analytical techniques due to the complexity of environmental matrices and the potential for low concentrations. The primary methods involve advanced chromatography coupled with mass spectrometry, which allows for sensitive and selective quantification. researchgate.net

Sample Preparation and Extraction

Effective monitoring begins with robust sample preparation to extract and concentrate the target analytes from complex matrices such as water, soil, sludge, and sediment. nih.gov The strong positive charge of QACs causes them to sorb strongly to negatively charged particles like clays (B1170129) and organic matter in soil and sediment, necessitating rigorous extraction methods. epa.govacs.org

Water Samples: For aqueous samples, including surface water and wastewater, a common technique is solid-phase extraction (SPE). researchgate.net Cationic exchange SPE cartridges are particularly effective at capturing the positively charged QAC molecules. researchgate.net Another approach is liquid-liquid extraction (LLE), which has been successfully used for various water samples, followed by analysis. osti.gov For some wastewater effluent analyses, a rapid direct injection method can be used, which minimizes sample preparation time and potential matrix effects by eliminating the extraction step. rsc.org

Solid Samples (Soil, Sediment, and Sludge): The extraction of QACs from solid matrices is more challenging. Techniques such as ultrasonic extraction (USE), accelerated solvent extraction (ASE), and Soxhlet extraction are employed. nih.govnih.gov An effective method for soil and sludge involves ultrasonic extraction with a mixture of acetonitrile (B52724) and hydrochloric acid, which helps to desorb the QACs from the solid particles. nih.govplos.org This is often followed by a clean-up step, such as SPE, to remove interfering substances before analysis, especially for samples with high organic matter content like sewage sludge. nih.gov Sample preparation for soils and sediments may also include drying at low temperatures (<60°C) to prevent the loss of volatile components, followed by sieving to homogenize the sample. alsglobal.com

Analytical Instrumentation and Detection

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of QACs. nih.govnih.gov

Chromatography: Reversed-phase liquid chromatography is typically used to separate different QACs based on their alkyl chain lengths. researchgate.net The mobile phase often consists of a mixture of acetonitrile and an aqueous buffer like ammonium formate (B1220265) with formic acid to ensure good peak shape and ionization. nih.govusgs.gov

Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is ideal for QACs, as they are permanently cationic. researchgate.netosti.gov Tandem mass spectrometry (MS/MS) is crucial for selectivity and confirmation. It operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target compound are monitored. nih.gov This minimizes matrix effects and allows for accurate quantification even at very low levels. nih.gov The structural identification of unknown QACs can be performed by observing the fragmentation patterns generated in the mass spectrometer. usgs.gov

Research Findings and Detection Limits

Numerous studies have developed and validated methods for a range of QACs in different environmental samples, providing a framework for monitoring this compound. These studies report varying limits of detection (LOD) and quantification (LOQ), reflecting the complexity of the matrix and the specifics of the analytical method.

The concentrations of QACs detected in the environment can vary widely. In Austrian sewage sludge, maximum concentrations for some DADMACs have reached up to 27 mg/kg. nih.gov A study of urban estuarine sediments in the Hudson River Basin found that DADMACs were the most abundant class of QACs, with a median concentration of 26 µg/g. epa.govresearchgate.net In wastewater, mean concentrations of total QACs have been measured at 711 ng/L in influent and 50.4 ng/L in effluent. rsc.org

Data Tables

Table 1: Analytical Methods for Quaternary Ammonium Compounds (QACs) in Environmental Samples

This table is interactive. Hover over the entries for more details.

MatrixPreparation/Extraction MethodAnalytical TechniqueKey Findings & RecoveriesReference
Water (Surface, Waste)Liquid-Liquid Extraction (LLE)LC-MS/MS (ESI+)Method quantification limits: 4-19 ng/L. Recoveries: 80-99%. osti.gov
Urban StormwaterSolid-Phase Extraction (SPE) and Microwave ExtractionLC-MS/MSRecovery percentages were close to 100% for some compounds. researchgate.net
Soil and Sewage SludgeUltrasonic Extraction (USE) with Acetonitrile/HCl, SPE cleanupHPLC-MS/MSLOQs: 0.1-2.1 µg/kg. Recoveries: 47-57%. nih.govplos.org
Sediment and SludgeSoxhlet ExtractionHPLC-MS/MSMethod quantification limits: 0.6-3 µg/kg (sediment), 2-5 µg/kg (sludge). Recoveries: 67-95%. nih.gov
Air and SurfacesPTFE filter (air), Pro-wipe® (surface), solvent extractionUPLC-MS/MSMethod detection limits: 0.3-2 ng/mL. nih.gov
Wastewater EffluentDirect Injection (no extraction)LC-MS/MSMethod reporting limits: 3-39 ng/L. rsc.org

Table 2: Reported Environmental Concentrations of Dialkyldimethylammonium Compounds (DADMACs)

This table is interactive. Hover over the entries for more details.

Environmental CompartmentLocation/Study ContextCompound ClassConcentration Range/ValueReference
Sewage SludgeAustriaDDAC-C10Max: 27 mg/kg nih.gov
Sewage SludgeAustriaDDAC-C18Max: 2.1 mg/kg (in sediment) nih.gov
Estuarine SedimentLower Hudson River Basin, USAΣDADMACsMedian: 26 µg/g epa.govresearchgate.net
Wastewater InfluentChina (during COVID-19 pandemic)DADMACsAccounted for 48.5% of total QACs (mean ΣQACs: 711 ng/L) rsc.org
Wastewater EffluentChina (during COVID-19 pandemic)DADMACsMean removal efficiency: 62.6–100% rsc.org
SoilMexico (irrigated with wastewater)BAC-C12 (as a comparison)Up to 81 µg/kg nih.govplos.org

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Microreactor Technology

The integration of quaternary azanium hydroxide (B78521) chemistry with continuous-flow processing and microreactor technology represents a significant leap forward in chemical synthesis. Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters such as temperature, pressure, and reaction time compared to traditional batch processing. ansto.gov.au This precise control can lead to increased efficiency, higher yields, and improved safety, particularly for reactions that are highly exothermic or involve unstable intermediates. ansto.gov.au

Recent studies have highlighted the use of immobilized quaternary ammonium (B1175870) hydroxide resins as highly effective heterogeneous base catalysts in continuous-flow systems. acs.org For instance, the continuous-flow Henry reaction, a fundamental carbon-carbon bond-forming reaction, has been successfully demonstrated using these solid-supported catalysts. acs.org This approach not only facilitates product purification by simple filtration but also allows for the catalyst to be reused, enhancing process economy. The ability to fine-tune the properties of these resins is a key area of investigation, aiming to maximize their catalytic activity and stability under flow conditions. acs.org The development of flow-based organic synthesis is poised to unlock new potential for compounds like dibutyl(diethyl)azanium;hydroxide, enabling more efficient and scalable production processes. ansto.gov.au

ParameterBatch ProcessingFlow Chemistry/Microreactors
Process Type DiscontinuousContinuous
Heat & Mass Transfer Often limited, potential for hotspotsExcellent, superior control
Reaction Control Less preciseHighly precise control of time & temp ansto.gov.au
Scalability Complex, often requires re-optimizationSimpler, "scaling-out" by parallelization
Safety Higher risk with exothermic reactionsInherently safer, small reaction volumes
Catalyst Handling Separation can be complexSimplified separation, ideal for immobilized catalysts acs.org

Development of Immobilized Quaternary Azanium Hydroxide Systems

To overcome challenges associated with catalyst separation and reuse, significant research is focused on the development of immobilized quaternary azanium hydroxide systems. By anchoring the active azanium moiety to a solid support, such as a polymer resin or a metal-organic framework (MOF), a heterogeneous catalyst is created that can be easily separated from the reaction mixture.

One major area of application is in anion-exchange membranes (AEMs), which are critical components in alkaline fuel cells. science.gov The chemical stability and hydroxide ion conductivity of these membranes are directly influenced by the structure of the quaternary ammonium groups. acs.org Research has explored various cationic groups, including piperidinium (B107235) and pyrrolidinium, tethered to polymer backbones to optimize these properties. acs.org Studies show that the degradation of these functional groups is a key factor in membrane lifetime, typically occurring at temperatures around 230°C. acs.org

Another innovative approach involves the installation of quaternary ammonium groups into the porous structure of metal-organic frameworks (MOFs). rsc.org Techniques such as post-synthetic covalent modification (PSM) and post-synthetic ligand exchange (PSE) have been used to functionalize MOFs, significantly enhancing their hydroxide conductivity. rsc.org These functionalized MOFs can serve as highly structured and efficient solid-state catalysts or ion-conductive materials. The development of polystyrene resins with precisely controlled structures has also been shown to produce high-performance heterogeneous base catalysts for continuous-flow reactions. acs.org

Immobilization StrategySupport MaterialKey Features & Findings
Polymer Resins PolystyreneEffective heterogeneous base catalysts; performance depends on synthetic factors and structure. acs.org
Anion Exchange Membranes (AEMs) e.g., Brominated poly(2,6-dimethyl-1,4-phenylene oxide) (BPPO)Cationic group chemistry plays a crucial role in hydroxide conductivity and alkaline stability. acs.org
Metal-Organic Frameworks (MOFs) VariousPost-synthetic modification introduces quaternary ammonium groups, enhancing hydroxide conductivity. rsc.org
Surface Grafting Various substratesCreates surfaces with specific properties, such as antimicrobial coatings where a threshold surface concentration of NR4+ is needed for efficacy. science.gov

Novel Applications in Specialized Chemical Separations and Extractions

The unique properties of quaternary azanium salts make them highly effective agents in specialized separation and extraction processes. Their ability to act as ion exchangers or to form ion pairs with target molecules is being exploited in various novel applications, from environmental remediation to analytical chemistry.

One prominent application is in the solvent extraction of metal ions. osti.gov Quaternary ammonium salts are used as extractants to separate valuable or toxic metals from aqueous solutions, such as mining waste or industrial effluents. researchgate.net They function by forming ion-associated complexes with anionic metal complexes (e.g., chloro- or sulfato-complexes), which can then be transferred into an organic phase. osti.gov For example, mixtures containing quaternary ammonium salts have shown high extraction efficiencies, up to 95%, for Cu(II) from liquid waste. researchgate.net The efficiency of this extraction depends on factors like the size and shape of the quaternary ammonium cation. osti.gov

In the realm of analytical chemistry, quaternary ammonium compounds are used as reagents in chromatography to improve the separation and detection of various analytes. science.gov They can also be used to facilitate the analysis of high molecular weight synthetic polymers by mass spectrometry, where they help in the formation of low charge state ions, simplifying complex spectra. science.gov These applications demonstrate the versatility of compounds like this compound beyond their traditional roles as catalysts and surfactants, opening up new possibilities in purification, analysis, and resource recovery.

Q & A

Q. Table 1: Example Synthesis Parameters

VariableRange TestedOptimal Value
SolventEthanol, DMF, THFEthanol
Temperature40–80°C60°C
Reaction Time12–48 h24 h

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions in NMR or IR spectra may arise from dynamic equilibria (e.g., hydroxide ion exchange) or polymorphic forms. Use complementary techniques :

  • X-ray crystallography to resolve crystal structure ambiguities (e.g., hydrogen bonding networks) .
  • Computational validation via density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
  • Variable-temperature NMR to probe conformational changes or ion-pairing effects. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight .

Basic: What are the best practices for characterizing structural and electronic properties?

Methodological Answer:

  • Structural Analysis :
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to verify alkyl chain connectivity and quaternary ammonium geometry .
    • IR Spectroscopy : Identify O-H stretching (3200–3600 cm⁻¹) and N⁺-H bending modes (1500–1600 cm⁻¹) to confirm hydroxide counterion presence.
  • Electronic Properties :
    • Cyclic Voltammetry : Measure redox stability of the ammonium cation in aqueous/organic media.
    • DFT Calculations : Map electrostatic potential surfaces to predict reactivity sites .

Advanced: How to design experiments to study catalytic applications of dibutyl(diethyl)azanium hydroxide?

Methodological Answer:
Focus on mechanistic studies and kinetic control :

  • Experimental Variables : Vary substrate concentration, pH, and temperature to assess catalytic efficiency. Use a quasi-experimental design with control groups (e.g., without catalyst) .
  • Kinetic Analysis : Employ stopped-flow spectroscopy or HPLC to monitor reaction rates.
  • Theoretical Framework : Link results to ion-pairing theories or Hofmeister effects to explain hydroxide’s role in transition-state stabilization .

Q. Table 2: Catalytic Activity Metrics

ConditionReaction Rate (mol/L·s)Turnover Frequency (h⁻¹)
pH 7.00.45162
pH 10.01.20432

Basic: What safety protocols are essential when handling dibutyl(diethyl)azanium hydroxide?

Methodological Answer:

  • Risk Assessment : Evaluate MSDS for skin/eye irritation risks and hydroxide’s causticity.
  • PPE : Use nitrile gloves, goggles, and lab coats. Conduct reactions in fume hoods to avoid inhalation .
  • Waste Management : Neutralize hydroxide with dilute acetic acid before disposal.

Advanced: How to integrate computational modeling with experimental data for predictive analysis?

Methodological Answer:

  • COMSOL Multiphysics : Simulate diffusion kinetics in solvent systems to predict solubility and aggregation behavior .
  • Molecular Dynamics (MD) : Model ion-pair interactions in aqueous solutions to explain conductivity data.
  • Cross-Validation : Compare DFT-predicted Gibbs free energy changes with calorimetric measurements (e.g., isothermal titration calorimetry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.